molecular formula C22H44NO6PS2 B124893 rac-12-bis(Heptanoylthio)glycerophosphocholine CAS No. 210584-04-6

rac-12-bis(Heptanoylthio)glycerophosphocholine

Cat. No.: B124893
CAS No.: 210584-04-6
M. Wt: 513.7 g/mol
InChI Key: LFFIJRJGKBSELO-UHFFFAOYSA-N
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Description

rac-12-bis(Heptanoylthio)glycerophosphocholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of heptanoylsulfanyl groups and a trimethylazaniumyl ethyl phosphate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-12-bis(Heptanoylthio)glycerophosphocholine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include esterification, phosphorylation, and sulfanyl group introduction. Reaction conditions such as temperature, pH, and the use of catalysts play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency in producing the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-12-bis(Heptanoylthio)glycerophosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptanoylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-12-bis(Heptanoylthio)glycerophosphocholine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of rac-12-bis(Heptanoylthio)glycerophosphocholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl sulfate
  • 2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl chloride

Uniqueness

Compared to similar compounds, rac-12-bis(Heptanoylthio)glycerophosphocholine exhibits unique chemical properties due to the presence of the phosphate group. This functional group imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.

Biological Activity

rac-12-bis(Heptanoylthio)glycerophosphocholine is a synthetic phospholipid that has garnered interest in biomedical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of heptanoyl thio groups, which may influence its interaction with biological membranes and cellular processes.

  • Molecular Formula : C22H44NO6PS2
  • Molecular Weight : 522.74 g/mol
  • Structural Characteristics : The compound features two heptanoyl thio groups attached to a glycerophosphocholine backbone, which is essential for its biological activity.

1. Interaction with Cell Membranes

This compound exhibits significant interactions with cell membranes due to its amphiphilic nature. This property allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Studies indicate that such modifications can affect cellular signaling pathways and membrane protein functionality.

2. Substrate for Phospholipases

This compound serves as a substrate for various phospholipases A2 (PLA2s), with the exception of cytosolic PLA2 and PAF-acetyl hydrolase (PAF-AH). The enzymatic hydrolysis of this compound can lead to the release of fatty acids, which are crucial for numerous biological processes, including inflammation and cell signaling .

3. Potential Therapeutic Applications

Research suggests that this compound may have applications in drug delivery systems due to its ability to encapsulate therapeutic agents within liposomes. Its structural similarity to naturally occurring phospholipids enhances biocompatibility, making it a candidate for targeted delivery in cancer therapies and other medical applications .

Case Study 1: Lipid Metabolism

A study examining lipid metabolism highlighted the role of this compound in modulating lipid profiles in human plasma. The synthetic phospholipid was shown to influence the levels of phosphatidylcholine hydroperoxides, which are important markers in oxidative stress and cardiovascular diseases .

Case Study 2: Inflammatory Response

Another investigation focused on the inflammatory response mediated by phospholipids. The introduction of this compound in cellular models demonstrated its potential to modulate inflammatory cytokine production, suggesting a role in managing inflammatory diseases .

Research Findings

StudyFindings
Demonstrated modulation of lipid profiles in human plasma, affecting oxidative stress markers.
Showed potential in influencing inflammatory cytokine production in cellular models.
Confirmed substrate activity for various phospholipases A2, indicating involvement in lipid metabolism pathways.

Properties

IUPAC Name

2,3-bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIJRJGKBSELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44NO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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